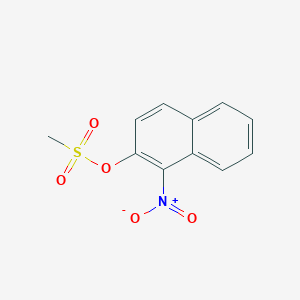

1-Nitronaphthalen-2-yl methanesulfonate

Description

1-Nitronaphthalen-2-yl methanesulfonate is an organic compound featuring a naphthalene backbone substituted with a nitro group (-NO₂) at the 1-position and a methanesulfonate ester (-OSO₂CH₃) at the 2-position. Methanesulfonate esters are widely recognized for their utility as alkylating agents in organic synthesis due to the mesyl group’s strong electron-withdrawing properties, which enhance leaving-group ability . While direct data on this compound are sparse in the provided evidence, its structural analogs (e.g., nitronaphthalene derivatives and methanesulfonate esters) suggest applications in pharmaceuticals, agrochemicals, or materials science.

Properties

CAS No. |

67979-48-0 |

|---|---|

Molecular Formula |

C11H9NO5S |

Molecular Weight |

267.26 g/mol |

IUPAC Name |

(1-nitronaphthalen-2-yl) methanesulfonate |

InChI |

InChI=1S/C11H9NO5S/c1-18(15,16)17-10-7-6-8-4-2-3-5-9(8)11(10)12(13)14/h2-7H,1H3 |

InChI Key |

ZMELFQMERKFECD-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)OC1=C(C2=CC=CC=C2C=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Biological Activity

1-Nitronaphthalen-2-yl methanesulfonate, a compound with both nitro and methanesulfonyl functional groups, has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

1-Nitronaphthalen-2-yl methanesulfonate is characterized by a naphthalene ring with a nitro group at the 1-position and a methanesulfonyl group at the 2-position. Its molecular formula is C₁₁H₉N₃O₃S, with a molecular weight of approximately 233.26 g/mol. The nitro group is known for its electron-withdrawing properties, which significantly influence the compound's reactivity and biological properties.

Biological Activity

Antimicrobial Properties

Research indicates that compounds similar to 1-nitronaphthalen-2-yl methanesulfonate exhibit significant antimicrobial activity. Studies have shown that nitronaphthalene derivatives can induce oxidative stress and apoptosis in various cell lines, suggesting potential applications as antimicrobial agents. Notably, the presence of the nitro group is often associated with cytotoxic effects, leading to necrosis in certain cell types when exposed to high concentrations.

Cytotoxicity and Carcinogenic Potential

The cytotoxicity of nitronaphthalene derivatives has been documented in various studies. For instance, 1-nitronaphthalene has been shown to have an LD50 of approximately 86 mg/kg in rats when administered intraperitoneally . Furthermore, systemic effects on target organs such as the lung and liver were observed following high-dose exposure, indicating its potential carcinogenicity . The compound's metabolic activation pathways involve bacterial nitroreductase and acetyltransferase, which contribute to its mutagenic effects in biological systems .

Biotransformation Studies

Recent studies have explored the biotransformation of 1-nitronaphthalene by microbial enzymes. A specific dioxygenase was identified that catalyzes the denitration of 1-nitronaphthalene, producing 1,2-dihydroxynaphthalene as a major product . This transformation underscores the compound's potential for bioremediation applications, as it can be metabolized by certain bacterial strains.

Case Studies

Case Study 1: Anticancer Activity

In a study investigating the anticancer properties of various nitroaromatic compounds, 1-nitronaphthalene was found to disrupt apoptosis-regulating proteins in cancer cells. This disruption led to increased cell death through Bak/Bax-dependent mechanisms . The findings suggest that further optimization of this compound could enhance its efficacy as an anticancer agent.

Case Study 2: Environmental Toxicology

A bioassay conducted by the National Toxicology Program evaluated the carcinogenic potential of 1-nitronaphthalene. The study highlighted significant binding of the compound to lung microsomal macromolecules, particularly in Clara cells within the lungs . Such findings indicate a need for further investigation into its environmental impact and potential health risks associated with exposure.

Summary Table of Biological Activities

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-Nitronaphthalen-2-yl methanesulfonate with structurally or functionally related compounds, focusing on physicochemical properties, reactivity, and toxicological profiles.

Structural Analogs: Nitronaphthalene Derivatives

Methyl 2-(4-Nitronaphthalen-1-yl)-2-phenylacetate

- Structure : A nitronaphthalene derivative with a phenylacetate ester at the 1-position.

- Key Differences :

- The methanesulfonate group in the target compound is a stronger leaving group than the phenylacetate ester, making it more reactive in nucleophilic substitutions .

1-(2-Amino-6-Nitrophenyl)Ethanone Structure: Features a nitro group and an amino-ketone moiety on a benzene ring. Key Differences:

- Hazards : Precautionary statements (e.g., P261, P262) highlight risks of inhalation and dermal exposure, though toxicological data are incomplete .

Methanesulfonate Esters

Lead Methanesulfonate

- Structure : A metal sulfonate with lead as the cation.

- Key Differences :

- Reactivity : Highly corrosive to metals and decomposes into toxic sulfur oxides under heat, unlike organic methanesulfonates .

- Toxicity : Causes severe respiratory and ocular irritation, with acute CNS effects upon ingestion or inhalation .

Tosylates (e.g., p-Toluenesulfonate Esters)

- Structure : Aromatic sulfonates with a toluene backbone.

- Key Differences :

- Tosylates are less reactive than methanesulfonates due to the electron-donating methyl group on the aromatic ring, which stabilizes the leaving group .

Naphthalene-Based Compounds

Naphthalene

- Structure : Unsubstituted naphthalene.

- Key Differences :

- Toxicity: Naphthalene is a known hemolytic agent, causing anemia in humans at chronic exposure levels (LOAEL: 30 ppm in mice) .

1-Methylnaphthalene and 2-Methylnaphthalene

- Structure : Methyl-substituted naphthalenes.

- Key Differences :

Data Tables

Table 1: Physicochemical Properties

*Estimated based on structural analogs.

Table 2: Toxicological Comparison

Research Findings and Gaps

- Reactivity : The nitro group in 1-Nitronaphthalen-2-yl methanesulfonate likely enhances electrophilicity at the sulfonate-bearing carbon, promoting nucleophilic attacks—a property exploitable in drug design .

- Toxicological Gaps: No direct studies on this compound exist in the provided evidence.

- Environmental Impact : Methanesulfonate esters generally exhibit higher water solubility than parent hydrocarbons, increasing mobility in aquatic systems but reducing bioaccumulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.